N,N-Dimethyl-3-(propan-2-yl)aniline
Description
N,N-Dimethyl-3-(propan-2-yl)aniline (CAS: Not explicitly provided) is a tertiary aniline derivative featuring a dimethylamino group (–N(CH₃)₂) and an isopropyl (–CH(CH₃)₂) substituent at the meta position of the benzene ring. The compound’s electronic and steric properties are influenced by the electron-donating dimethylamino and isopropyl groups, making it a candidate for cross-coupling reactions and functionalization strategies .
Properties
CAS No. |
153143-49-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3 |
InChI Key |
ZZWJZCURFRSZPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Synonyms |
Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N,N-Dimethyl-3-(propan-2-yl)aniline, highlighting substituent variations and their impacts on physicochemical properties:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, facilitating reactions like Pd-catalyzed olefination. In contrast, electron-donating groups (e.g., –CH(CH₃)₂) enhance nucleophilic aromatic substitution but may hinder electrophilic attacks .
- Steric Effects : Bulky substituents (e.g., –OSi(iPr)₃) impede reaction rates in cross-coupling but improve regioselectivity .
- Synthetic Utility : Ethynyl and silyl groups (e.g., –C≡C-SiMe₃) enable further functionalization via coupling reactions, critical for macrocycle synthesis .
Reactivity in Catalytic Systems
Cross-Coupling Reactions
- Iron-Catalyzed Coupling : N,N-Dimethyl-3-(triisopropylsilyloxy)aniline participates in oxidative C–C coupling with 2-naphthol, yielding binaphthyl derivatives (37% yield). The silyloxy group stabilizes intermediates via hydrogen bonding .
- Pd-Catalyzed Olefination : N,N-Dimethyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination with ethyl acrylate, driven by the –CF₃ group’s electron-withdrawing effect .
- Sonogashira Coupling: The trimethylsilylethynyl derivative (S2) is synthesized via Pd/Cu catalysis (95% yield), demonstrating the versatility of ethynyl groups in constructing π-conjugated systems .
Functionalization Challenges
- Fluorinated Derivatives: Attempts to synthesize N,N-dimethyl-3-((1,1,1-trifluoropropan-2-ylidene)amino)aniline (III.1.n) resulted in side products, highlighting the sensitivity of fluorinated imines to reaction conditions .
Physicochemical Data Comparison
The table below compares NMR chemical shifts (¹H, 400 MHz) for selected analogues:
- NMR Trends: The dimethylamino protons resonate near δ 2.89–2.98 ppm across analogues. Downfield shifts in silyl-containing compounds (δ 0.25 ppm for SiMe₃) reflect shielding effects .
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